Methyl 2-decyl-3-oxo-tetradecanoate
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Overview
Description
Methyl 2-decyl-3-oxo-tetradecanoate is an organic compound with the molecular formula C25H48O3. It is a fatty acid methyl ester, which means it is derived from the esterification of a fatty acid with methanol. This compound is known for its unique structure, which includes a long hydrocarbon chain and a keto group, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-decyl-3-oxo-tetradecanoate typically involves the esterification of the corresponding fatty acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-decyl-3-oxo-tetradecanoate can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form secondary alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Methyl 2-decyl-3-oxo-tetradecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: It serves as a substrate in enzymatic studies involving esterases and lipases.
Medicine: It is investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: It is used in the production of biodegradable lubricants and surfactants
Mechanism of Action
The mechanism of action of methyl 2-decyl-3-oxo-tetradecanoate involves its interaction with various molecular targets and pathways:
Enzymatic Hydrolysis: Esterases and lipases can hydrolyze the ester bond, releasing the corresponding fatty acid and methanol.
Oxidative Pathways: The keto group can undergo oxidation, leading to the formation of carboxylic acids, which can further participate in metabolic pathways
Comparison with Similar Compounds
Similar Compounds
Methyl tetradecanoate:
Methyl hexadecanoate:
Uniqueness
Methyl 2-decyl-3-oxo-tetradecanoate is unique due to its specific structure, which includes both a long hydrocarbon chain and a keto group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
5456-57-5 |
---|---|
Molecular Formula |
C25H48O3 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
methyl 2-decyl-3-oxotetradecanoate |
InChI |
InChI=1S/C25H48O3/c1-4-6-8-10-12-14-16-18-20-22-24(26)23(25(27)28-3)21-19-17-15-13-11-9-7-5-2/h23H,4-22H2,1-3H3 |
InChI Key |
MPNOPEYAQGNQJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)C(CCCCCCCCCC)C(=O)OC |
Origin of Product |
United States |
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